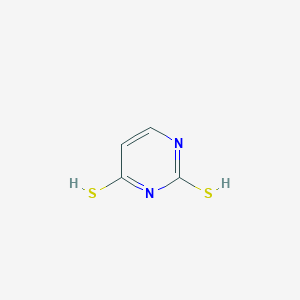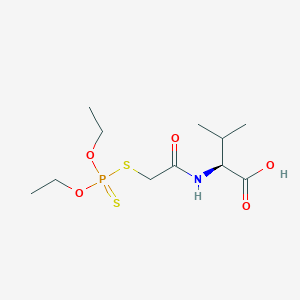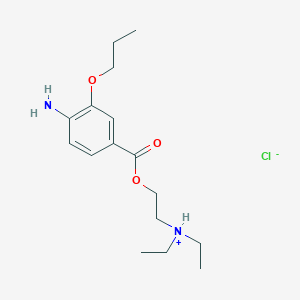
4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride, also known as Procaine, is a local anesthetic drug that is commonly used in medical practice. It belongs to the class of ester-type local anesthetics and is widely used for its rapid onset and short duration of action. Procaine is synthesized by a simple and efficient method and has been extensively studied for its various scientific research applications.
Mécanisme D'action
The mechanism of action of 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride is based on its ability to reversibly block the generation and propagation of action potentials in excitable tissues, such as nerves and muscles. 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride acts by binding to and inhibiting the voltage-gated sodium channels in the cell membrane, thereby preventing the influx of sodium ions and the depolarization of the membrane potential. This results in the prevention of the generation and propagation of action potentials, leading to a loss of sensation and motor function in the affected area.
Biochemical and physiological effects:
4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride has several biochemical and physiological effects, including local anesthesia, anti-inflammatory, and antioxidant properties. 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride has been shown to reduce the release of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB signaling pathway. 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride has also been shown to scavenge free radicals and to protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride has several advantages and limitations for lab experiments. The advantages include its rapid onset and short duration of action, its reversible nature, and its relatively low toxicity. The limitations include its potential for systemic toxicity, its relatively poor solubility in water, and its potential for interfering with other cellular processes.
Orientations Futures
There are several future directions for the study of 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride and its scientific research applications. One direction is the development of novel derivatives of 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride with improved pharmacological properties, such as increased potency, selectivity, and solubility. Another direction is the investigation of the role of 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride in the regulation of ion channels and neurotransmitter receptors in various physiological and pathological conditions. Finally, the potential therapeutic applications of 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride in the treatment of various diseases, such as chronic pain, inflammation, and neurodegenerative disorders, warrant further investigation.
Méthodes De Synthèse
4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride is synthesized by the esterification of 4-Amino-3-propoxybenzoic acid with 2-(diethylamino)ethyl chloride hydrochloride in the presence of a base, such as sodium hydroxide. The reaction proceeds under mild conditions and yields a white crystalline powder, which is purified by recrystallization from a suitable solvent, such as ethanol or water.
Applications De Recherche Scientifique
4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride has been extensively studied for its various scientific research applications. It has been used as a model compound for the study of local anesthetics and their mechanism of action. It has also been used as a tool for the investigation of ion channels, membrane transporters, and receptors. 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride has been shown to affect the function of various ion channels, including sodium, potassium, and calcium channels, and to modulate the activity of various neurotransmitter receptors, such as GABA and NMDA receptors.
Propriétés
Numéro CAS |
100311-12-4 |
|---|---|
Nom du produit |
4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride |
Formule moléculaire |
C16H27ClN2O3 |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 4-amino-3-propoxybenzoate;hydrochloride |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-12-13(7-8-14(15)17)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H |
Clé InChI |
SENDDLZRSZXUBH-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.Cl |
SMILES canonique |
CCCOC1=C(C=CC(=C1)C(=O)OCC[NH+](CC)CC)N.[Cl-] |
Synonymes |
4-Amino-3-propoxy-benzoic acid 2-(diethylamino)ethyl ester hydrochlori de |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





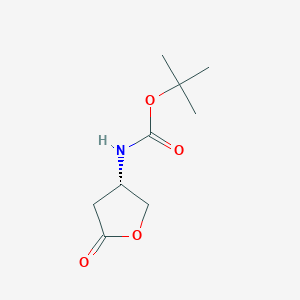
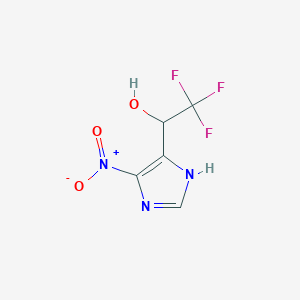
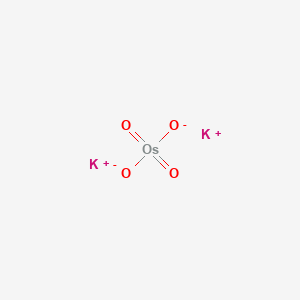
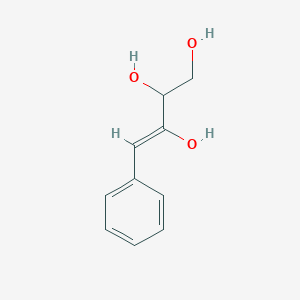
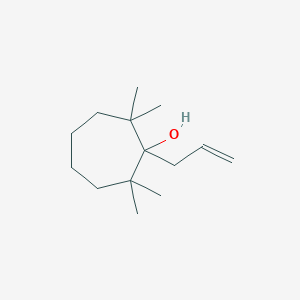
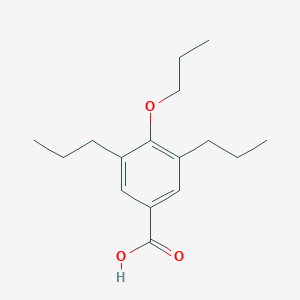
![Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate](/img/structure/B10090.png)

